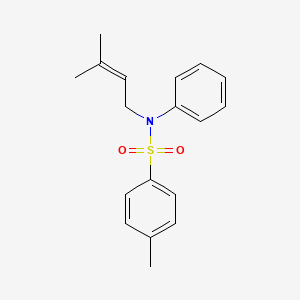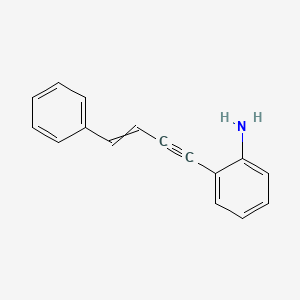
1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-N,N’-diethyl- is a chemical compound with the molecular formula C6H18N4. It is also known by other names such as Triethylenetetramine and Trientine . This compound is a tetraamine, meaning it contains four amine groups, which makes it highly reactive and useful in various chemical processes.
Méthodes De Préparation
The synthesis of 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-N,N’-diethyl- typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a catalyst, usually an acid or base, to facilitate the formation of the desired product. Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-N,N’-diethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can undergo nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but typically include various amines, amides, and nitriles .
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-N,N’-diethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-N,N’-diethyl- involves its ability to chelate metal ions. This compound forms stable complexes with metal ions, which can then be excreted from the body or used in various industrial processes . The molecular targets and pathways involved include metal-binding sites on enzymes and proteins, which can be modulated by the presence of this compound .
Comparaison Avec Des Composés Similaires
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-N,N’-diethyl- is similar to other tetraamines such as:
Diethylenetriamine: Another related compound with three amine groups, used in similar applications but with different reactivity and binding properties.
The uniqueness of 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-N,N’-diethyl- lies in its specific structure, which provides distinct reactivity and binding characteristics compared to other similar compounds .
Propriétés
Numéro CAS |
151478-83-0 |
|---|---|
Formule moléculaire |
C10H26N4 |
Poids moléculaire |
202.34 g/mol |
Nom IUPAC |
N'-[2-[2-aminoethyl(ethyl)amino]ethyl]-N'-ethylethane-1,2-diamine |
InChI |
InChI=1S/C10H26N4/c1-3-13(7-5-11)9-10-14(4-2)8-6-12/h3-12H2,1-2H3 |
Clé InChI |
DOSSJECCMHEIPN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCN)CCN(CC)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Chlorodisulfanyl)oxy]propane](/img/structure/B14282991.png)

![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)
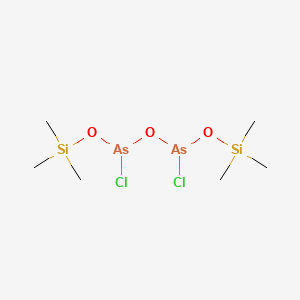
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)

![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)

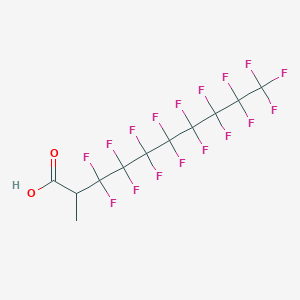
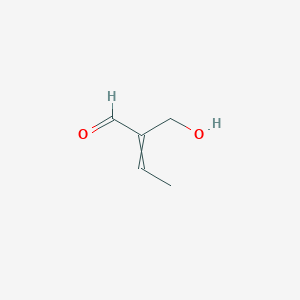
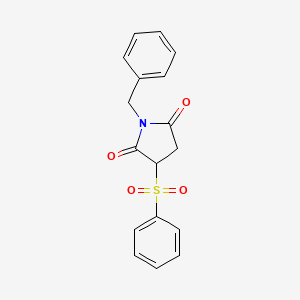
![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
